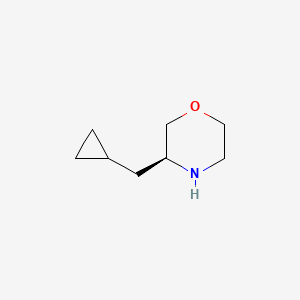

(S)-3-(Cyclopropylmethyl)morpholine

Description

The exact mass of the compound this compound is 141.115364102 g/mol and the complexity rating of the compound is 112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-(cyclopropylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7(1)5-8-6-10-4-3-9-8/h7-9H,1-6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRUVUSSJRXOGM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@H]2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678631 | |

| Record name | (3S)-3-(Cyclopropylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251751-05-9 | |

| Record name | (3S)-3-(Cyclopropylmethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251751-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(Cyclopropylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Organic Synthesis Research

In the landscape of contemporary organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the development of new pharmaceuticals. (S)-3-(Cyclopropylmethyl)morpholine fits squarely within this trend, offering a chiral scaffold that can be elaborated into a diverse array of more complex structures. The morpholine (B109124) ring itself is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. nih.govnih.gov The introduction of a cyclopropylmethyl group adds a layer of structural rigidity and lipophilicity, which can be advantageous for optimizing molecular interactions with biological targets.

The synthesis of morpholine derivatives is a well-studied area, with methods evolving from classical cyclization reactions of amino alcohols to more sophisticated catalytic approaches. researchgate.netresearchgate.net The focus of modern research lies in developing stereoselective syntheses that provide access to specific enantiomers like this compound with high purity. rsc.orgrsc.org These advanced synthetic strategies are crucial for the efficient production of this and other chiral morpholines for further investigation.

Historical Perspectives on Chiral Morpholine Scaffolds in Academic Inquiry

The morpholine (B109124) ring system has a long-standing history in chemical research, with its initial synthesis dating back to the late 19th century. However, the specific focus on chiral morpholines is a more recent development, driven by the growing understanding of the importance of stereochemistry in pharmacology. For many years, morpholine derivatives were often prepared and studied as racemic mixtures.

The paradigm shift towards enantiomerically pure compounds in the latter half of the 20th century spurred the development of asymmetric syntheses for a wide range of heterocyclic compounds, including morpholines. Early methods often relied on the use of chiral starting materials derived from natural sources, such as amino acids. rsc.org These approaches provided access to a limited range of enantiomerically enriched morpholines.

More recent decades have witnessed the advent of powerful catalytic asymmetric methods, including organocatalysis and transition-metal catalysis, which have revolutionized the synthesis of chiral morpholines. researchgate.netrsc.org These methods allow for the direct and highly selective creation of stereocenters within the morpholine ring, providing access to a much broader and more diverse collection of chiral scaffolds for drug discovery and other applications. This evolution from racemic preparations to highly controlled asymmetric syntheses marks a significant milestone in the academic inquiry of chiral morpholine scaffolds.

Scope and Significance of Current Research Trends on S 3 Cyclopropylmethyl Morpholine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to this compound involves strategically disconnecting the target molecule to identify viable starting materials and synthetic pathways. The primary disconnections for the morpholine ring involve breaking the C-O and C-N bonds. A logical disconnection at the N4-C5 and O1-C2 bonds reveals a substituted diethanolamine (B148213) precursor. However, a more common and stereochemically relevant disconnection breaks the N4-C3 and O1-C2 bonds, tracing the structure back to a chiral amino alcohol. For this compound, this leads to a key precursor: a chiral amino alcohol bearing a cyclopropylmethyl group, such as (S)-1-amino-4-cyclopropylbutan-2-ol.

The synthesis of chiral 3-substituted morpholines relies on several classes of key precursors and intermediates.

Chiral Amino Alcohols: These are the most common starting materials. e3s-conferences.orgchemrxiv.org For the target molecule, an appropriate precursor like (S)-1-(benzylamino)-4-cyclopropylbutan-2-ol could be cyclized. General methods often involve the reaction of an N-protected amino alcohol with a two-carbon electrophile. researchgate.net

Activated Aziridines: Enantiopure N-activated aziridines serve as valuable three-carbon synthons. A highly regio- and stereoselective S(N)2-type ring-opening of an activated aziridine (B145994) with a haloalcohol, followed by base-mediated intramolecular cyclization, provides a robust pathway to chiral morpholines. nih.gov

Aminoalkynes: Ether-containing aminoalkyne substrates are key intermediates in tandem catalytic reactions. These linear precursors undergo intramolecular hydroamination to form a cyclic imine, which is then asymmetrically reduced to the final morpholine product. ubc.ca

α-Chloroaldehydes: In organocatalytic routes, α-chloroaldehydes, generated enantioselectively, can be used as intermediates. These are subsequently subjected to reductive amination with an appropriate amino alcohol and cyclized to form the morpholine ring. nih.gov

Both convergent and linear strategies are employed in the synthesis of chiral morpholines.

Linear Synthesis: A linear approach involves the stepwise construction of the target molecule. An example is the synthesis starting from an activated aziridine. nih.gov This strategy involves:

Activation of the aziridine nitrogen.

Lewis acid-promoted S(N)2 ring-opening with a haloalcohol (e.g., 2-bromoethanol).

Base-mediated intramolecular cyclization of the resulting haloalkoxy amine to form the morpholine ring. nih.gov This method offers good control over stereochemistry but can involve more steps.

Convergent Synthesis: Convergent strategies aim to reduce the number of steps in the main synthetic sequence by preparing key fragments separately and combining them at a late stage. A powerful example is the one-pot tandem reaction involving hydroamination and asymmetric transfer hydrogenation. ubc.ca In this approach, a single starting material (an ether-containing aminoalkyne) is converted directly to the chiral morpholine product through two sequential catalytic cycles in the same vessel, representing a highly efficient and atom-economical convergent process. ubc.ca

Enantioselective Synthesis Approaches

Achieving the desired (S)-configuration at the C3 position with high enantiomeric excess (ee) is the central challenge. Enantioselective synthesis is dominated by catalytic asymmetric methods that create the stereocenter during or after the formation of the heterocyclic ring.

Asymmetric catalysis provides the most efficient and practical means for constructing chiral morpholines. ubc.ca These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts have been successfully applied. nih.govubc.ca

The success of metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand coordinated to the metal center. The ligand creates a chiral environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

Ts-DPEN Ligands: In the asymmetric transfer hydrogenation of cyclic imines to form 3-substituted morpholines, the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, is highly effective. ubc.ca The N-tosylated diamine ligand, (S,S)-Ts-DPEN, is crucial. Research indicates that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the NH group of the Ts-DPEN ligand are critical for achieving high enantioselectivity (>95% ee). ubc.ca This interaction properly orients the substrate in the catalyst's chiral pocket, leading to a predictable and highly selective reduction.

Phosphine (B1218219) Ligands: In palladium-catalyzed reactions, chiral phosphine ligands such as (R)-BINAP or derivatives of PtBu₂ are used. e3s-conferences.org These ligands coordinate to the palladium center and control the stereochemical outcome of processes like intramolecular carboamination, leading to the formation of enantiopure cis-3,5-disubstituted morpholines. e3s-conferences.org The choice of ligand is critical and often requires optimization for each specific substrate.

Several metal-catalyzed reactions have been developed for the enantioselective synthesis of the morpholine core. These reactions offer diverse pathways starting from readily available materials.

Tandem Ti/Ru Catalysis: A highly efficient one-pot reaction combines titanium-catalyzed intramolecular hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation. ubc.ca An aminoalkyne is first treated with a bis(amidate)bis(amido)Ti catalyst to form a cyclic imine intermediate. This intermediate is then reduced in situ by a chiral Ru-Ts-DPEN catalyst to yield the 3-substituted morpholine with excellent enantioselectivity. ubc.ca

Palladium-Catalyzed Carboamination: This strategy is effective for synthesizing cis-3,5-disubstituted morpholines. The key step is an intramolecular Pd-catalyzed carboamination of an O-allyl ethanolamine (B43304) derivative, which is prepared from a chiral amino alcohol. e3s-conferences.org The reaction proceeds with an aryl or alkenyl bromide, and the stereochemistry of the final product is retained from the starting amino alcohol. e3s-conferences.org

Indium-Catalyzed Halocyclization: Lewis acids like Indium(III) triflate (In(OTf)₃) can catalyze the synthesis of morpholines from N-protected amino alcohols and alkenes. nih.gov The reaction proceeds through the in-situ generation of a halonium ion, which triggers an intramolecular cyclization. Subsequent base treatment completes the formation of the morpholine ring. nih.gov

Table 1: Summary of Selected Metal-Catalyzed Reactions for Chiral Morpholine Synthesis

| Reaction Type | Metal Catalyst | Chiral Ligand | Key Reactants | Product Type | Reported Efficiency | Citation(s) |

| Tandem Hydroamination / Asymmetric Transfer Hydrogenation | Ti(NMe₂)₂(NMe₂CH₂CH₂NMe₂) / RuCl(η⁶-p-cymene) | (S,S)-Ts-DPEN | Ether-containing aminoalkyne | 3-Substituted Morpholine | Good yield, >95% ee | ubc.ca |

| Intramolecular Carboamination | Pd₂(dba)₃ | (o-biphenyl)PtBu₂ | O-allyl ethanolamine, Aryl bromide | cis-3,5-Disubstituted Morpholine | Moderate to good yield | e3s-conferences.org |

| Halocyclization | In(OTf)₃ | N/A (Substrate control) | N-protected amino alcohol, Alkene, NBS/NIS | Substituted Morpholine | High yield | nih.gov |

Asymmetric Catalysis in Stereocontrolled Construction

Organocatalytic Enantioselective Routes

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free and often milder alternative to traditional methods. In the context of 3-substituted morpholines, organocatalytic strategies frequently involve the enantioselective functionalization of aldehydes or imines.

One notable approach involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org This method utilizes a titanium catalyst for the initial hydroamination of an aminoalkyne substrate to form a cyclic imine, which is then asymmetrically reduced by a ruthenium catalyst bearing a chiral ligand. organic-chemistry.org While this has been demonstrated for a range of 3-substituted morpholines with high yields and enantiomeric excesses (ee), specific application to substrates bearing a cyclopropylmethyl group would depend on the substrate scope of the catalytic system. The success of this strategy often relies on crucial hydrogen-bonding interactions between the substrate and the catalyst's ligand to achieve high enantioselectivity. organic-chemistry.org

Another organocatalytic pathway is the intramolecular aza-Michael addition. This has been effectively used for the synthesis of chiral 3-substituted 1,2-oxazinanes, which are structurally related to morpholines, using a quinine-derived primary–tertiary diamine as the catalyst. rsc.org The adaptation of this methodology to the synthesis of this compound would require a suitable α,β-unsaturated precursor. The enantioselectivity of such reactions is typically high, often exceeding 90% ee. rsc.org

Furthermore, organocatalytic conjugate additions of aldehydes to nitro-olefins can generate highly functionalized intermediates that can be further cyclized to form polysubstituted pyrrolidines. nih.gov While not a direct synthesis of morpholines, the principles could be adapted to create precursors for this compound.

| Catalyst Type | Key Reaction | Precursor Type | Reported ee (%) |

| Titanium/Ruthenium Catalysis | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Aminoalkyne | >95 organic-chemistry.org |

| Quinine-derived Diamine | Intramolecular aza-Michael Addition | α,β-Unsaturated Amine | up to 98 rsc.org |

| Proline derivatives | Conjugate Addition | Aldehyde and Nitro-olefin | High (not specified) nih.gov |

| Table 1: Overview of Organocatalytic Strategies for Chiral Heterocycle Synthesis |

Chiral Auxiliary-Mediated Stereoselective Syntheses

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This well-established strategy offers a reliable method for asymmetric synthesis. For the synthesis of this compound, a chiral auxiliary would be attached to a precursor molecule to control the formation of the stereocenter at the C3 position during the cyclization or a key bond-forming step.

Commonly used chiral auxiliaries include Evans oxazolidinones, camphor-derived auxiliaries, and amino acid-derived auxiliaries. wikipedia.orgnumberanalytics.com For instance, an Evans oxazolidinone can be acylated and then undergo a diastereoselective alkylation. williams.edu The subsequent cleavage of the auxiliary yields an enantiomerically enriched product. williams.edu In the context of the target molecule, a fragment containing the cyclopropylmethyl group could be introduced via such a diastereoselective alkylation.

Pseudoephedrine is another practical chiral auxiliary that has been used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which can then be converted to other functional groups. harvard.edu While powerful, the use of pseudoephedrine is often restricted due to its potential for illicit use. harvard.edu

The general workflow for a chiral auxiliary-mediated synthesis is as follows:

Attachment of the chiral auxiliary to the starting material.

Diastereoselective reaction to create the desired stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically pure product. wikipedia.org

| Chiral Auxiliary | Typical Reaction | Key Feature |

| Evans Oxazolidinones | Diastereoselective Alkylation, Aldol Reactions | Formation of a rigid chelated enolate directs the approach of the electrophile. wikipedia.orgwilliams.edu |

| Camphor-derived Auxiliaries | Diels-Alder, Aldol, Michael Additions | Steric hindrance from the camphor (B46023) scaffold controls the stereochemical outcome. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective Alkylation | Forms a crystalline amide, facilitating purification and analysis. harvard.edu |

| Table 2: Common Chiral Auxiliaries and Their Applications |

Chiral Pool-Based Synthetic Strategies

The chiral pool approach utilizes readily available, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes as starting materials. mdpi.com This strategy is highly effective for the synthesis of complex chiral molecules as the stereochemistry is already embedded in the starting material.

For the synthesis of this compound, a logical starting point from the chiral pool would be an amino acid. While not a standard proteinogenic amino acid, a custom-synthesized chiral amino acid containing a cyclopropyl (B3062369) group could be a key precursor. The synthesis of such unnatural amino acids can be achieved through methods like the asymmetric synthesis from chiral glyoxylate-derived N-sulfinyl imines. rsc.org

Alternatively, a more common amino acid like serine can be used as a chiral template. The synthesis of 3-substituted morpholines from serine enantiomers has been reported. researchgate.net This approach would involve the elaboration of the serine side chain to introduce the cyclopropylmethyl group either before or after the formation of the morpholine ring. A general strategy could involve the reductive amination of a suitable aldehyde with a serine-derived intermediate.

The synthesis of cis-3,5-disubstituted morpholines has been achieved from enantiomerically pure amino alcohols, which can be derived from amino acids. nih.gov This method involves a palladium-catalyzed carboamination reaction as the key step. nih.gov

| Chiral Pool Source | Key Intermediate | Synthetic Transformation |

| Cyclopropyl-containing Amino Acid | Chiral amino alcohol | Cyclization with a C2-synthon |

| Serine | Serine-derived aldehyde or ketone | Reductive amination and cyclization |

| Amino Alcohols | O-allyl ethanolamines | Pd-catalyzed carboamination |

| Table 3: Chiral Pool-Based Approaches to Substituted Morpholines |

Novel and Emerging Synthetic Techniques

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has gained significant traction in both academic and industrial settings due to its advantages in terms of safety, scalability, and process control. acs.orgnih.gov The application of flow chemistry to the synthesis of heterocyclic compounds, including morpholines, has been an area of active research. mdpi.comdurham.ac.uk

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities compared to batch processes. acs.org For the synthesis of this compound, a multi-step synthesis could be telescoped into a continuous sequence, minimizing manual handling and purification of intermediates. acs.org

| Flow Chemistry Advantage | Application in Morpholine Synthesis |

| Enhanced Heat and Mass Transfer | Improved control over exothermic cyclization reactions. |

| Precise Control of Reaction Time | Minimization of side reactions and by-product formation. |

| Scalability | Facile production of larger quantities of the target compound. rsc.org |

| In-line Purification | Integration of purification steps to streamline the process. nih.gov |

| Table 4: Advantages of Flow Chemistry in Heterocycle Synthesis |

Photoredox Catalysis in C-C and C-N Bond Formations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. youtube.com This strategy has been applied to a wide range of transformations, including the formation of C-C and C-N bonds, which are crucial for the construction of heterocyclic rings like morpholine. nih.govnih.gov

A photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of substituted 2-aryl morpholines. nih.gov This method employs a visible-light-activated photocatalyst in combination with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity. nih.gov The reaction proceeds through the formation of a radical cation intermediate. nih.gov Adapting this methodology for the synthesis of 3-alkyl substituted morpholines like this compound would likely require a different set of precursors and reaction conditions.

Photoredox-catalyzed C(sp3)-H functionalization is another powerful tool that could be applied. nih.gov This would involve the direct activation of a C-H bond on a precursor molecule, followed by reaction to form the morpholine ring. For example, a photocatalyst could be used to generate a radical from a suitable precursor which then undergoes a C-N bond-forming cyclization.

| Photocatalytic Approach | Key Transformation | Potential Application for this compound |

| Diastereoselective Annulation | Formation of the morpholine ring from open-chain precursors | Synthesis from a precursor containing the cyclopropylmethyl group. nih.gov |

| C(sp3)-H Functionalization | Direct activation of a C-H bond for cyclization | Intramolecular C-N bond formation from a functionalized amine. nih.gov |

| Metallaphotoredox Catalysis | Coupling of radical intermediates with metal catalysts | Cross-coupling to introduce the cyclopropylmethyl group. youtube.com |

| Table 5: Photoredox Catalysis in Morpholine Synthesis |

Biocatalytic Approaches to Morpholine Ring Construction

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. nih.gov Enzymes, operating under mild conditions, can catalyze reactions with high enantio- and regioselectivity. nih.gov For the synthesis of this compound, key enzymatic transformations could involve the asymmetric reduction of a ketone or imine precursor.

Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines. nih.gov An engineered IRED could be employed to reduce a cyclic imine precursor to this compound with high enantioselectivity. The development of such engineered enzymes often involves directed evolution or rational design to tailor the enzyme's active site for a specific substrate. tudelft.nlosti.gov

Transaminases are another class of enzymes that can be used for the synthesis of chiral amines from prochiral ketones. While typically used for the synthesis of primary amines, they can be employed in cascade reactions to produce more complex structures.

A chemoenzymatic strategy could also be envisioned, where a chemical step is used to generate a precursor that is then selectively transformed by an enzyme. For example, a myoglobin-based biocatalyst has been engineered for the highly diastereo- and enantioselective cyclopropanation of olefins, which could be a route to generate chiral cyclopropyl ketones as precursors. nih.gov

| Enzyme Class | Key Reaction | Substrate for this compound synthesis |

| Imine Reductase (IRED) | Asymmetric reduction of an imine | 3-(Cyclopropylmethyl)-3,4-dihydro-2H-1,4-oxazine |

| Carbonyl Reductase | Asymmetric reduction of a ketone | (Cyclopropylmethyl)morpholin-3-one |

| Tryptophan Synthase (engineered) | β-Substitution of amino acids | Synthesis of a cyclopropyl-containing non-canonical amino acid precursor. nih.gov |

| Table 6: Biocatalytic Approaches for Chiral Morpholine Synthesis |

Lack of Specific Research Data Precludes Detailed Synthesis Optimization Analysis for this compound

A comprehensive review of available scientific literature and patent databases reveals a notable absence of specific research detailing the optimization of synthetic methodologies for the compound this compound. While numerous advanced strategies exist for the synthesis of substituted morpholines, a critical component of many pharmaceuticals, specific data on the optimization of reaction conditions and yields for this particular chiral morpholine derivative remains unpublished. oup.come3s-conferences.orgresearchgate.netnih.gov

The synthesis of morpholine and its derivatives is a topic of significant interest in medicinal and organic chemistry. e3s-conferences.orgresearchgate.netnih.gov General approaches to creating substituted morpholines are well-documented and include methods such as indium(III)-catalyzed intramolecular reductive etherification, palladium-catalyzed carboamination reactions, copper-catalyzed three-component synthesis, and multi-step sequences involving Ugi reactions followed by cyclization. oup.comthieme-connect.comnih.govacs.org These methodologies offer versatile pathways to a wide range of morpholine structures.

For instance, the synthesis of 2- and 3-substituted morpholine congeners has been achieved through the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, followed by further synthetic elaborations. nih.gov Another general and enantioselective synthesis of C2-functionalized morpholines has been developed, highlighting the importance of stereochemistry in the production of these heterocyclic compounds.

Despite the prevalence of these general methods, specific research findings, including detailed data tables on the optimization of catalysts, solvents, temperature, and pressure, and their direct impact on the yield and purity of this compound, are not available in the public domain. Patent literature, often a source for detailed synthetic procedures of specific chemical entities, also does not provide the requisite information for this compound. google.comgoogle.comgoogle.comgoogle.comgoogle.co.in

Without dedicated studies on the synthesis of this compound, a thorough analysis of the optimization of its production, including comparative yields under varied conditions, cannot be accurately presented. The scientific community has laid a broad foundation for the synthesis of substituted morpholines, but the specific application and refinement of these methods for this compound have yet to be detailed in published research.

Mechanistic Studies of Stereocontrol During Synthesis

The establishment of the (S)-stereocenter at the C-3 position of the morpholine ring is the most critical step in the synthesis of this intermediate. Research efforts are directed towards synthetic routes that are highly stereoselective, minimizing the formation of the unwanted (R)-enantiomer. Common strategies to achieve this stereocontrol include the use of chiral starting materials, also known as the "chiral pool" approach.

One of the most effective methods for synthesizing 3-substituted morpholines with high enantiomeric purity involves starting from readily available and optically pure amino acids, such as serine. rsc.org In this approach, the inherent chirality of the serine enantiomer is used as a template to construct the morpholine ring. For instance, (S)-serine can be N-protected (e.g., with a benzyl (B1604629) group) and then reacted with a two-carbon unit like chloroacetyl chloride to form a 5-oxomorpholine-3-carboxylate intermediate. The stereocenter from serine is transferred directly to the C-3 position of the morpholine precursor. Subsequent chemical reductions can then convert the carboxylate group to the desired substituent without affecting the established stereocenter.

Other general strategies for creating chiral morpholines include:

Asymmetric Cyclization: Forming the stereocenter during the ring-closing step, for example, through organocatalyzed intramolecular aza-Michael additions. nih.govresearchgate.net

Asymmetric Hydrogenation: Creating the stereocenter after the ring has been formed by hydrogenating a dehydromorpholine precursor using a chiral transition-metal catalyst. nih.govresearchgate.net

Palladium-Catalyzed Carboamination: A multi-step synthesis where a key step involves a Pd-catalyzed reaction between a substituted ethanolamine derivative and a bromide, which can generate substituted morpholines as single stereoisomers. nih.gov

The mechanism of stereocontrol is fundamental, often relying on transition states that favor the formation of one diastereomer over another due to steric and electronic factors. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Chiral Purity Assessment in Research Contexts

Once synthesized, the chiral purity of this compound must be rigorously assessed. This is typically accomplished by determining the enantiomeric excess (e.e.), which quantifies the amount of the desired (S)-enantiomer relative to the undesired (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for determining the enantiomeric excess of chiral compounds. These methods rely on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute from the chromatography column at different times.

The development of a robust chiral separation method involves screening various CSPs and mobile phases to achieve baseline resolution between the enantiomer peaks. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for their broad applicability in separating a diverse range of chiral molecules.

Example of Chiral HPLC Method Screening Parameters

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Chiral Column | Polysaccharide-based (e.g., Chiralpak® IA, IC) | Polysaccharide-based or Protein-based (e.g., Chiral AGP) |

| Mobile Phase | Hexane/Ethanol with additive (e.g., DEA) | Acetonitrile (B52724)/Water with buffer (e.g., Ammonium (B1175870) Acetate) |

| Flow Rate | 1.0 mL/min | 0.8 - 1.0 mL/min |

| Temperature | 25 °C | 25 - 40 °C |

| Detection | UV at 210-220 nm | UV at 210-220 nm |

The goal is to find conditions that provide a resolution value (Rs) significantly greater than 1.5, ensuring accurate quantification of each enantiomer, even when one is present as a trace impurity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While standard ¹H and ¹³C NMR can confirm the connectivity of atoms in the this compound molecule, advanced techniques are often required to confirm its stereochemistry. chemicalbook.com

One such technique is the Nuclear Overhauser Effect (NOE) . NOE experiments measure the spatial proximity of protons within a molecule. For a substituted morpholine, which typically adopts a chair conformation, NOE can be used to determine the relative orientation (cis or trans) of substituents by observing the interactions between their protons. acs.org For example, an NOE between the proton at C-3 and protons on the cyclopropylmethyl group can help confirm their relative positions.

To distinguish between enantiomers, chiral solvating agents or chiral derivatizing agents can be used. These agents interact with the enantiomers to form transient diastereomeric complexes, which exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric purity.

Optical rotation is a fundamental property of chiral molecules. A solution of a pure enantiomer will rotate the plane of polarized light in a specific direction. The (S)-enantiomer will rotate light by the same magnitude but in the opposite direction as the (R)-enantiomer. The specific rotation, [α]D, is a characteristic physical constant used to identify a particular enantiomer. The sign of the rotation (+ or -) is an empirical value that, once correlated with a known absolute configuration (R or S) determined by an unambiguous method (like X-ray crystallography of a derivative), can be used for routine confirmation.

Circular Dichroism (CD) spectroscopy provides more detailed stereochemical information. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and is highly sensitive to its three-dimensional structure. By comparing the experimental CD spectrum to one predicted by theoretical calculations or to the spectrum of a related compound with a known absolute configuration, the (S) or (R) assignment can be unequivocally determined.

Stereochemical Stability and Epimerization Research

An important area of research for chiral intermediates is their stereochemical stability. Epimerization is the process where one stereocenter in a molecule inverts its configuration. nih.gov For this compound, this would involve the conversion of the desired (S)-enantiomer into the undesired (R)-enantiomer, thereby reducing the enantiomeric purity of the material.

This process can be promoted by factors such as pH (basic or acidic conditions) and temperature. The mechanism often involves the temporary removal of the proton at the chiral center (the C-3 proton), which is adjacent to the nitrogen atom. This could lead to the formation of a planar intermediate (or one that rapidly inverts), which can then be re-protonated from either face, leading to a mixture of enantiomers (racemization). nih.gov

Recent research has shown that photocatalysis can be used to deliberately epimerize certain substituted morpholines to their more thermodynamically stable diastereomer, highlighting that the stereocenter adjacent to the nitrogen is susceptible to inversion under specific conditions. nih.gov While detailed epimerization studies specifically for this compound are not widely published, understanding the potential for this process is crucial for defining appropriate storage and handling conditions to ensure the material's chiral integrity is maintained over time.

Reactivity and Derivatization Studies of S 3 Cyclopropylmethyl Morpholine

Functional Group Transformations and Modifications

The distinct reactivity of the morpholine (B109124) nitrogen and the cyclopropylmethyl moiety allows for selective modifications at either site.

The secondary amine in the morpholine ring is nucleophilic and basic, readily participating in a variety of common amine reactions. chemenu.comatamankimya.com The electron-withdrawing effect of the ether oxygen in the morpholine ring makes it slightly less basic than analogous piperidines. atamankimya.com

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. chemenu.comchemicalbook.com For instance, reaction with alcohols in the presence of a suitable catalyst, such as CuO-NiO/γ-Al2O3, can yield N-alkylated morpholines. researchgate.netresearchgate.net This process is also achievable using green reagents like propylene (B89431) carbonate, which can serve as both the solvent and alkylating agent under neat conditions. mdpi.com

N-Acylation: Acylation of the morpholine nitrogen can be achieved using acyl halides or anhydrides to form the corresponding amides. chemenu.comchemicalbook.com

Formation of N-substituted derivatives: The secondary amine can react with various electrophiles to introduce a wide range of substituents. For example, reaction with chloroacetyl chloride can be a starting point for the synthesis of more complex derivatives. researchgate.net It can also be used to generate enamines. atamankimya.com

These reactions are fundamental in modifying the properties of the molecule, for instance, in the preparation of pharmaceutical intermediates. chemicalbook.com

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Alcohols, CuO-NiO/γ-Al2O3 catalyst, heat | N-Alkylmorpholines | researchgate.netresearchgate.net |

| N-Alkylation | Propylene Carbonate, neat | N-(2-hydroxypropyl)morpholine | mdpi.com |

| N-Acylation | Acyl halides, base | N-Acylmorpholines | chemenu.comchemicalbook.com |

| N-Arylation | Aryl halides, Pd-catalyst, base | N-Arylmorpholines | e3s-conferences.org |

| Enamine Formation | Ketones/Aldehydes, acid catalyst | Enamines | atamankimya.com |

The cyclopropylmethyl group is known for its susceptibility to ring-opening reactions, which can proceed through radical or ionic intermediates depending on the reaction conditions. This reactivity provides a pathway to more complex, linear carbon chains.

The ring-opening of a cyclopropylmethyl radical is a rapid process that yields a but-3-enyl radical. This transformation is often used as a mechanistic probe in chemical and enzymatic reactions. However, the corresponding cyclopropylmethyl anion also undergoes ring-opening to give the but-3-enyl anion, although at a much slower rate.

The regioselectivity of the ring-opening can be influenced by substituents and the nature of the reaction. For example, in the presence of certain metal catalysts, the ring-opening can be controlled to favor specific products. acs.org In some cases, reactions can occur without the opening of the cyclopropylmethyl group, such as in certain migratory insertion reactions involving metal complexes. acs.org

Various oxidative radical ring-opening/cyclization reactions of cyclopropane (B1198618) derivatives have been developed, providing access to a diverse range of functionalized compounds. nih.gov For instance, silver-catalyzed ring-opening of cycloalkanols can lead to the formation of distally functionalized ketones. nih.gov

| Reaction Type | Intermediate | Product Moiety | Reference(s) |

| Radical Ring-Opening | Cyclopropylmethyl radical | But-3-enyl radical | |

| Anionic Ring-Opening | Cyclopropylmethyl anion | But-3-enyl anion | |

| Metal-Catalyzed Ring-Opening | Organometallic complex | Rearranged alkyl chains | acs.org |

| Oxidative Ring-Opening | Alkoxy radical | Distally functionalized ketone | nih.gov |

Role as a Chiral Building Block in Advanced Organic Synthesis

The inherent chirality of (S)-3-(cyclopropylmethyl)morpholine, with a stereocenter at the C-3 position of the morpholine ring, makes it a valuable chiral building block in asymmetric synthesis. lifechemicals.com This allows for the transfer of stereochemical information to create complex, enantioenriched molecules.

The use of enantioenriched organometallic nucleophiles in palladium-catalyzed cross-coupling reactions has become a powerful strategy for the synthesis of chiral molecules. nih.govnih.gov While specific examples involving this compound as the direct nucleophile are not extensively detailed in the provided search results, the principles of stereospecific cross-coupling reactions are applicable. For instance, enantioenriched cyclopropylboron reagents undergo facile transmetalation in Suzuki reactions due to the ring strain, often proceeding with retention of configuration. nih.gov

The development of stereospecific cross-coupling reactions allows for the formation of C(sp³)–C(sp²) bonds with precise three-dimensional control. nih.govnih.gov This would enable the coupling of the this compound scaffold to various aryl or vinyl partners, preserving the stereochemistry at the C-3 position.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly efficient for generating chemical diversity. nih.govmdpi.com The secondary amine of this compound makes it a suitable component for various MCRs.

One of the most well-known classes of MCRs is the isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. nih.gov In a Ugi four-component reaction (Ugi-4CR), an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. nih.gov this compound could serve as the amine component in such a reaction, leading to the formation of complex, chiral products incorporating the morpholine scaffold. A three-component version (Ugi-3CR) is also possible, reacting a carbonyl compound, an amine, and an isocyanide. nih.gov

The use of chiral amines in MCRs, such as the Strecker reaction, can lead to the synthesis of enantiomerically pure products. nih.gov

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. lifechemicals.comresearchgate.netjchemrev.com The ability to synthesize substituted morpholines in a stereoselective manner is therefore of great interest. e3s-conferences.orgresearchgate.net

This compound can serve as a starting point for the synthesis of more complex chiral scaffolds. For instance, the morpholine nitrogen can be functionalized, and the cyclopropylmethyl group can be transformed to introduce further complexity. Chemoenzymatic methods have been employed to create diverse libraries of chiral cyclopropane scaffolds, demonstrating the value of this motif in generating novel molecular structures. nih.gov

Regioselectivity and Chemoselectivity in Reaction Pathways

The concepts of regioselectivity and chemoselectivity are crucial in understanding the derivatization of this compound. As a molecule with multiple potentially reactive sites—most notably the nitrogen atom of the morpholine ring and, theoretically, the C-H bonds of the cyclopropylmethyl group or the morpholine ring itself—the selectivity of a given reaction determines the structure of the resulting derivative.

Regioselectivity in the context of this compound primarily pertains to reactions involving the morpholine ring. However, for most common derivatization reactions, the discussion of regioselectivity is straightforward. The secondary amine is overwhelmingly the most nucleophilic and reactive site in the molecule for typical electrophilic reagents. Therefore, reactions such as alkylation, acylation, and sulfonylation occur almost exclusively at the nitrogen atom.

Chemoselectivity becomes a more pertinent consideration when this compound is subjected to reaction conditions with reagents that could potentially interact with other functional groups if they were present in a more complex starting material or if the reaction conditions were harsh enough to promote side reactions. For the parent molecule itself, the dominant chemoselective outcome in reactions with common electrophiles is the formation of N-substituted products.

Detailed research findings on the derivatization of this compound are often found within the context of medicinal chemistry programs aimed at synthesizing analogs for structure-activity relationship (SAR) studies. These studies typically involve the systematic modification of the morpholine nitrogen.

N-Alkylation

N-alkylation is a fundamental transformation for derivatizing this compound. This reaction introduces an alkyl group onto the nitrogen atom, modifying the compound's steric bulk, basicity, and lipophilicity. The reaction generally proceeds with high chemoselectivity at the nitrogen atom due to its high nucleophilicity compared to other atoms in the molecule.

Commonly, N-alkylation is achieved by treating this compound with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can influence the reaction rate and yield.

Table 1: Regioselective N-Alkylation of this compound

| Electrophile | Base | Solvent | Product | Yield (%) | Reference |

| Benzyl bromide | K₂CO₃ | Acetonitrile (B52724) | (S)-4-Benzyl-3-(cyclopropylmethyl)morpholine | High | General Knowledge |

| Methyl iodide | Et₃N | Dichloromethane | (S)-3-(Cyclopropylmethyl)-4-methylmorpholine | High | General Knowledge |

N-Acylation

N-acylation is another highly chemoselective reaction that occurs at the nitrogen atom of this compound. This reaction introduces an acyl group, forming an amide linkage. Acylated derivatives are often key intermediates in the synthesis of biologically active molecules. The reaction is typically carried out using an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Table 2: Chemoselective N-Acylation of this compound

| Electrophile | Base | Solvent | Product | Yield (%) | Reference |

| Acetyl chloride | Pyridine | Dichloromethane | 1-((S)-3-(Cyclopropylmethyl)morpholino)ethan-1-one | High | General Knowledge |

| Benzoyl chloride | Et₃N | Tetrahydrofuran | ((S)-3-(Cyclopropylmethyl)morpholino)(phenyl)methanone | High | General Knowledge |

Note: Specific yield data for these reactions on this compound are not publicly documented but are expected to be high based on analogous reactions.

Theoretical and Computational Investigations of S 3 Cyclopropylmethyl Morpholine

Conformational Analysis and Energy Landscapes

The conformational flexibility of (S)-3-(Cyclopropylmethyl)morpholine is primarily dictated by the puckering of the morpholine (B109124) ring and the rotation around the single bond connecting the cyclopropylmethyl substituent to the ring.

Morpholine Ring Conformation: Theoretical calculations and experimental studies on morpholine and its derivatives consistently show that the chair conformation is significantly more stable than boat or twist-boat forms. researchgate.net For this compound, the substituent at the C3 position can adopt either an equatorial or an axial orientation.

Equatorial Conformer: The cyclopropylmethyl group points away from the ring, generally representing a lower energy and more stable state due to reduced steric hindrance.

Axial Conformer: The cyclopropylmethyl group is positioned perpendicular to the plane of the ring, leading to potential 1,3-diaxial interactions that can increase the conformational energy.

Studies on similar substituted morpholines suggest that the equatorial conformer is the predominant form in solution. researchgate.netnih.gov

The energy landscape of this compound is a surface defined by these conformational variables. By calculating the energy for each possible conformation, a potential energy surface can be mapped. This map reveals the global minimum energy conformation (the most stable structure) and the energy barriers required for interconversion between different conformers. Such analyses are typically performed using methods like Density Functional Theory (DFT). researchgate.netbohrium.comresearchgate.net

Table 1: Predicted Stable Conformers and Energetic Properties

| Conformer | Morpholine Ring | Substituent Orientation | Key Torsional Angle (C2-C3-C_alkyl-C_cyclo) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| I | Chair | Equatorial | ~180° (anti-periplanar) | 0 (Global Minimum) | High |

| II | Chair | Equatorial | ~60° (gauche) | Low | Moderate |

| III | Chair | Axial | ~180° (anti-periplanar) | Higher | Low |

Note: The values presented are illustrative and based on general principles of conformational analysis. Precise energy values would require specific high-level computational studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of this compound. These calculations provide a detailed picture of the electron distribution within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is likely localized around the nitrogen atom of the morpholine ring, indicating its nucleophilic character.

LUMO: Represents the ability to accept an electron. The LUMO may be distributed over the C-H and C-C antibonding orbitals. The HOMO-LUMO energy gap is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface.

Red regions (negative potential): Indicate electron-rich areas, which are prone to electrophilic attack. In this compound, these would be concentrated around the oxygen and nitrogen atoms.

Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Reactivity Descriptors: From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived from conceptual DFT, provide insights into its stability and reactivity.

Table 2: Key Electronic Properties and Reactivity Descriptors (Illustrative DFT Results)

| Property | Description | Predicted Value/Location | Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ +1.2 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 7.7 eV | High value suggests good kinetic stability |

| Ionization Potential (I) | Energy required to remove an electron (≈ -E_HOMO) | ~ 6.5 eV | Relates to the molecule's tendency to be oxidized |

| Electron Affinity (A) | Energy released when an electron is added (≈ -E_LUMO) | ~ -1.2 eV | Relates to the molecule's tendency to be reduced |

| Global Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | ~ 3.85 eV | Indicates resistance to deformation of electron cloud |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | ~ 2.1 D | Moderate polarity, influencing solubility and intermolecular interactions |

Note: These values are typical for similar organic molecules and serve as an example. Actual values depend on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the atomic movements of the molecule in a simulated environment (e.g., in a solvent like water) by solving Newton's equations of motion.

For this compound, MD simulations are used to:

Explore Conformational Space: By simulating the molecule over nanoseconds or longer, MD can reveal the accessible conformations and the transitions between them, validating the energy landscapes predicted by static calculations. mdpi.com

Assess Conformational Stability: MD simulations can confirm the stability of the lowest-energy chair-equatorial conformer in a dynamic, solvated environment. It can also show how frequently the molecule might access higher-energy axial or boat conformations.

Analyze Solvent Effects: The explicit inclusion of solvent molecules in the simulation provides insight into how hydrogen bonding and other intermolecular interactions with the solvent (e.g., water) affect the conformational preferences and stability of the morpholine ring and its substituent.

Study Interactions with Biomolecules: MD simulations are a cornerstone of drug design, used to model the binding of a ligand like this compound to a biological target, such as a receptor or enzyme. These simulations can predict the stability of the binding pose and estimate the binding free energy. mdpi.com

Table 3: Typical Parameters and Outputs of an MD Simulation for this compound

| Parameter/Output | Description | Typical Application |

| Force Field | A set of parameters used to describe the potential energy of the system. | e.g., AMBER, CHARMM, GROMOS |

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the molecule's conformation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average position. | Identifies flexible regions of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Analyzes solvation shells and hydrogen bonding with the solvent. |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

A plausible synthetic route to this molecule could involve the nucleophilic substitution of a suitable morpholine precursor with a cyclopropylmethyl halide or the reductive amination of a morpholine with cyclopropanecarboxaldehyde. Computational approaches can elucidate such a mechanism by:

Locating Stationary Points: Calculating the structures and energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state (the activation barrier) determines the reaction rate. A lower activation energy indicates a faster reaction.

Visualizing Transition States: The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Analysis of its vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate) confirms it as a true transition state.

Investigating Stereoselectivity: For chiral molecules, computational methods can explain the origin of stereoselectivity by comparing the activation energies of pathways leading to different stereoisomers. In the synthesis of the (S)-enantiomer, calculations could show why the transition state leading to this product is energetically favored. acs.org

For example, in a reductive amination pathway, DFT calculations could model the initial formation of an iminium ion intermediate from morpholine and cyclopropanecarboxaldehyde, followed by the hydride attack from a reducing agent. The calculations would determine the energy barriers for each step and could help rationalize the observed stereochemical outcome.

Spectroscopic Property Prediction (Theoretical Aspects)

Quantum chemical calculations are highly effective at predicting various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound like this compound.

NMR Spectroscopy:

Chemical Shifts: The magnetic shielding tensors for each nucleus (¹H, ¹³C) can be calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane, TMS). Comparing the calculated NMR spectrum with the experimental one is a powerful method for structure verification.

Coupling Constants: Spin-spin coupling constants (J-couplings) can also be computed, providing further detail about the connectivity and dihedral angles within the molecule.

Infrared (IR) Spectroscopy:

By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted.

Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, C-O stretch, CH₂ wag). This theoretical spectrum helps in the assignment of the absorption bands observed in an experimental IR spectrum. researchgate.net

Other Spectroscopic Techniques: Computational methods can also be applied to predict other types of spectra, such as Raman, UV-Visible, and circular dichroism (CD) spectra, the last of which is particularly important for chiral molecules as it can help in determining the absolute configuration.

Table 4: Computationally Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Property | Computational Method | Application |

| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | GIAO-DFT | Structural elucidation, conformational analysis |

| ¹³C NMR | Chemical Shifts (δ) | GIAO-DFT | Carbon skeleton determination |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹), Intensities | DFT Frequency Analysis | Identification of functional groups and fingerprint region |

| Circular Dichroism (CD) | Molar ellipticity [θ] vs. Wavelength | TD-DFT | Determination of absolute stereochemistry (S-configuration) |

By combining these theoretical approaches, a comprehensive, atom-level understanding of the structure, properties, and reactivity of this compound can be achieved, guiding further experimental work and application.

Analytical Method Development for Research Characterization of S 3 Cyclopropylmethyl Morpholine

Development of Novel Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are indispensable for the separation of (S)-3-(Cyclopropylmethyl)morpholine from reaction mixtures, starting materials, byproducts, and its enantiomer. The development of these methods focuses on achieving high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of morpholine (B109124) derivatives. Due to the basic nature of the morpholine nitrogen and the absence of a strong chromophore, method development often requires careful selection of the column and mobile phase. A common approach involves reversed-phase (RP) HPLC. For a compound like this compound, a C18 or C8 column is typically employed. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of the amine and achieve optimal peak shape and retention. For Mass Spectrometric (MS) compatibility, volatile buffers like formic acid or ammonium acetate (B1210297) are preferred over non-volatile ones like phosphoric acid.

Given the chiral nature of the molecule, chiral HPLC is essential for separating the (S)- and (R)-enantiomers. This is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Ion-exchange chromatography (IC) presents another viable strategy, particularly for separating the compound from non-ionic impurities. chemenu.com Cation-exchange columns can be used to retain the protonated morpholine, allowing for effective separation with an acidic mobile phase. chemenu.com Detection can be accomplished using suppressed conductivity detection, which offers high sensitivity for ionic species. chemenu.com

Illustrative HPLC Method Parameters for Morpholine Derivatives

| Parameter | Reversed-Phase HPLC | Chiral HPLC |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Cellulose-based CSP, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Hexane:Isopropanol with 0.1% Diethylamine (Isocratic) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | UV at 210 nm |

| Column Temperature | 30 °C | 25 °C |

Advanced Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic methods are vital for the unambiguous confirmation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra would confirm the presence of all proton environments. This includes the distinct signals for the cyclopropyl (B3062369) protons (typically in the upfield region, ~0-1 ppm), the methylene (B1212753) bridge protons connecting the cyclopropyl group to the morpholine ring, the protons on the morpholine ring itself, and the N-H proton of the secondary amine. The coupling patterns (splitting) and integration values for each signal are used to establish the connectivity of the atoms.

¹³C NMR spectra would show signals for each unique carbon atom in the molecule, confirming the presence of the cyclopropyl carbons, the methylene bridge carbon, and the four distinct carbons of the morpholine ring.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. For this compound (C₈H₁₅NO), the expected exact mass would be approximately 141.1154 g/mol . Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) and a series of fragment ions corresponding to the loss of specific parts of the molecule, such as the cyclopropylmethyl group or fragments of the morpholine ring.

Representative Spectroscopic Data for 3-Substituted Morpholine Structures

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR (in CDCl₃) | δ (ppm): ~0.1-0.2 (m, 2H, cyclopropyl), ~0.4-0.5 (m, 2H, cyclopropyl), ~0.8-1.0 (m, 1H, cyclopropyl CH), ~1.3-1.5 (m, 2H, -CH₂-cyclopropyl), ~2.6-3.0 (m, 3H, morpholine), ~3.6-3.9 (m, 4H, morpholine), ~1.9 (s, 1H, NH). |

| ¹³C NMR (in CDCl₃) | δ (ppm): ~4.0 (cyclopropyl CH₂), ~10.0 (cyclopropyl CH), ~40.0 (-CH₂-cyclopropyl), ~46.0 (morpholine C), ~60.0 (morpholine C), ~67.0 (morpholine C), ~72.0 (morpholine C). |

| Mass Spectrometry (EI) | Expected m/z: 141 (M⁺), 140 (M-H)⁺, 86 ([M-C₄H₇]⁺, loss of cyclopropylmethyl), 57 ([C₃H₅O]⁺). |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS, NMR-MS coupling)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex mixtures and the definitive identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. While morpholine itself can be analyzed by GC, derivatization is often employed to improve its chromatographic behavior and sensitivity. Current time information in Bangalore, IN. For this compound, derivatization of the secondary amine, for instance by acylation, could enhance its volatility and produce a characteristic mass spectrum. The gas chromatograph separates the components of a sample, and the mass spectrometer provides mass data for each eluting peak, allowing for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and versatile technique for this type of analysis. It combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. An LC-MS method would allow for the simultaneous determination of the retention time and the mass-to-charge ratio of this compound. This is particularly useful for analyzing crude reaction mixtures, identifying impurities, and confirming the molecular weight of the target compound in a single run. Using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, allows for the determination of the elemental composition from the accurate mass measurement. nih.gov

NMR-MS Coupling , while less common for routine analysis, is a powerful research tool. It allows for the direct correlation of NMR and MS data for a given analyte separated by a chromatographic system, providing an unparalleled level of structural information.

Illustrative Hyphenated Technique Parameters for this compound

| Technique | Parameter | Description |

|---|---|---|

| LC-MS | LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient elution) | |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode | |

| MS Detection | Scan Mode for m/z 50-300, monitoring for [M+H]⁺ at m/z 142.12 | |

| GC-MS | GC Column | Capillary column with a polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium | |

| MS Ionization | Electron Ionization (EI) at 70 eV | |

| MS Detection | Scan Mode for m/z 40-250 |

Future Directions and Emerging Research Avenues

Integration with Sustainable Chemistry Principles

The synthesis and application of (S)-3-(Cyclopropylmethyl)morpholine are increasingly being viewed through the lens of green and sustainable chemistry. The goal is to develop processes that are more environmentally benign, reduce waste, and are more efficient. researchgate.net

Key areas of focus include:

Redox-Neutral Synthesis: Traditional methods for synthesizing morpholines from 1,2-amino alcohols often involve multiple steps, including reductions with hydride reagents that generate significant waste. chemrxiv.org Newer, redox-neutral protocols, such as those using reagents like ethylene (B1197577) sulfate, offer a more sustainable alternative by eliminating entire steps and avoiding harsh reducing agents. chemrxiv.orgchemrxiv.org

Green Solvents: Research is moving towards replacing conventional volatile organic solvents with greener alternatives. For the synthesis of morpholine (B109124) derivatives, solvents like water, ionic liquids, and N-formylmorpholine are being explored to reduce environmental impact. ajgreenchem.commdpi.com N-formylmorpholine, in particular, is noted for being chemically stable, non-toxic, and non-corrosive. ajgreenchem.com

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. researchgate.net Methods that form the morpholine ring in a single, efficient annulation step from 1,2-amino alcohols are preferred over multi-step sequences. chemrxiv.org

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and innovative methods for synthesizing substituted morpholines like this compound is a dynamic area of research. Traditional syntheses often start from vicinal amino alcohols, oxiranes, or aziridines. researchgate.net However, recent advancements focus on novel reagents and catalytic systems to improve yield, selectivity, and process efficiency.

One of the most promising recent developments is the use of ethylene sulfate as a reagent for converting 1,2-amino alcohols into morpholines. This one or two-step protocol is high-yielding and avoids the harsh chemicals used in traditional methods like the chloroacetyl chloride approach. chemrxiv.orgchemrxiv.org

Catalysis plays a crucial role in modern synthetic strategies. For instance, palladium-based catalysts are employed in C-N bond-forming reactions to construct the morpholine ring. e3s-conferences.org Furthermore, morpholine itself can be used to modify catalysts; for example, a morpholine-modified Pd/γ-Al2O3@ASMA pellet catalyst has demonstrated excellent selectivity in the hydrogenation of p-chloronitrobenzene by acting as an immobilized dechlorination inhibitor. mdpi.com Biocatalysis also presents a promising avenue, with enzymes potentially offering highly enantioselective routes to chiral morpholine derivatives. nih.gov

Interactive Table: Comparison of Synthetic Pathways for Morpholine Derivatives

| Method | Key Reagents | Typical Starting Materials | Advantages | Disadvantages | Relevant Research |

|---|---|---|---|---|---|

| Traditional (Chloroacetyl Chloride) | Chloroacetyl chloride, Hydride reducing agent (e.g., LiAlH₄) | 1,2-Amino alcohols | Well-established | Multi-step, poor atom economy, hazardous reagents | chemrxiv.org |

| Ethylene Sulfate Annulation | Ethylene sulfate, Base (e.g., tBuOK) | 1,2-Amino alcohols, Primary amines | High yield, redox-neutral, fewer steps, safer | Reagent availability and cost may be a factor | chemrxiv.orgchemrxiv.org |

| Palladium-Catalyzed Cyclization | Pd catalyst, Ligand, Base | O-allyl ethanolamines | Good for specific substitutions, catalytic turnover | Catalyst cost, potential for metal contamination | e3s-conferences.org |

| Reductive Amination of Alkoxyaldehydes | Reducing agent, Amine source | Substituted alkoxyaldehydes | Convergent approach | Requires synthesis of specialized aldehyde precursors | researchgate.net |

Advanced Applications in Methodological Development within Organic Chemistry

The this compound scaffold is not just a synthetic target but also a valuable tool for developing new methodologies in organic chemistry. The presence of a chiral secondary amine makes it a candidate for use as an organocatalyst or a chiral ligand in asymmetric synthesis.

Morpholines are considered versatile building blocks and are frequently used as auxiliaries or catalysts in organic synthesis. researchgate.net The specific structure of this compound, with its defined stereochemistry and the unique steric and electronic properties of the cyclopropyl (B3062369) group, could be leveraged to control the stereochemical outcome of various chemical transformations. For example, it could serve as a chiral base or as a ligand for transition metals in asymmetric catalysis, guiding reactions to produce a specific enantiomer of a desired product. The morpholine ring is a key component in the pharmacophore of certain enzyme inhibitors and can bestow selective affinity for a range of biological receptors. nih.gov

Interdisciplinary Research Opportunities in Pure Chemistry

The distinct features of this compound open up research avenues in several areas of pure chemistry beyond synthesis.

Radiochemistry: The synthesis of isotopically labeled versions of morpholine derivatives, such as with Carbon-14, is crucial for mechanistic studies in drug metabolism and for use as tracers. nih.gov Applying these techniques to this compound could enable detailed investigation of its metabolic pathways and interactions with biological systems.

Materials Science: Morpholine derivatives are being explored in materials science. They can be incorporated into polymers or used to create functional materials. mdpi.combldpharm.com For instance, a novel ionic liquid based on morpholine has been synthesized and used as an efficient catalyst. lidsen.com The unique properties of this compound could be exploited to create novel polymers or functional materials with specific chiral or recognition properties.

Physical Organic Chemistry: The compound provides an excellent model for studying non-covalent interactions and conformational analysis. The interplay between the morpholine ring puckering and the orientation of the cyclopropylmethyl group can be investigated using computational and spectroscopic methods to understand the structural dynamics that influence its reactivity and binding properties.

Conclusion of Research Findings and Outlook

Summary of Key Academic Contributions and Methodological Advancements

The academic exploration of (S)-3-(Cyclopropylmethyl)morpholine is intrinsically linked to the broader research on substituted morpholines and the incorporation of the cyclopropyl (B3062369) motif in bioactive compounds. The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties, including improved solubility and metabolic stability. nih.govmdpi.comnih.gov The introduction of a substituent at the 3-position of the morpholine ring, particularly with a specific stereochemistry as in the (S)-enantiomer, allows for precise three-dimensional interactions with biological targets. researchgate.net

Methodological advancements in the synthesis of chiral 3-substituted morpholines have been a key enabling factor for the investigation of compounds like this compound. While specific high-yield synthetic routes exclusively for this compound are not extensively detailed in publicly available research, general methodologies for the enantioselective synthesis of 3-substituted morpholines are well-documented. These often involve the use of chiral starting materials or asymmetric catalysis. researchgate.nete3s-conferences.org The development of robust synthetic methods is crucial for accessing sufficient quantities of the pure enantiomer for further study.

The cyclopropyl group is another key feature of this molecule, frequently employed by medicinal chemists to enhance potency, modulate metabolic pathways, and constrain the conformation of flexible molecules. nih.gov The combination of the morpholine ring and the cyclopropylmethyl group in a single chiral molecule, therefore, represents a deliberate design strategy to create novel chemical entities with potentially desirable pharmacological profiles. nih.govnih.gov Research on related N-cyclopropylmethyl-substituted morphinan (B1239233) compounds, which are structurally more complex, has pointed to the importance of this group for interaction with opioid receptors, suggesting a potential area of investigation for this compound itself. nih.gov

Table 1: General Properties of Key Structural Motifs

| Structural Motif | Key Properties in Medicinal Chemistry |

| Morpholine | Improves aqueous solubility, metabolic stability, and pharmacokinetic profile. Acts as a versatile scaffold. nih.govmdpi.comnih.gov |

| Cyclopropane (B1198618) | Enhances potency, modulates metabolism, restricts conformation, and can improve metabolic stability. nih.gov |

| Chiral Center (S)-configuration | Allows for specific stereoselective interactions with biological targets, potentially leading to increased efficacy and reduced off-target effects. |

Unresolved Challenges and Future Research Priorities in the Field

Despite the theoretical potential of this compound, several challenges and areas for future research remain. A significant hurdle is the lack of dedicated studies on the compound itself. Much of the current understanding is inferred from research on broader classes of morpholine derivatives.

Key Unresolved Challenges:

Dedicated Synthesis and Scale-up: The development of a highly efficient, stereoselective, and scalable synthesis specifically for this compound is a primary challenge. pharmtech.com While general methods exist, optimizing a process for this particular molecule is crucial for its availability for extensive research and potential commercial applications.

Pharmacological Profiling: There is a notable absence of comprehensive pharmacological data for this compound. Its biological targets, mechanism of action, and potential therapeutic applications are yet to be elucidated.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies on analogues of this compound are needed to understand how modifications to its structure affect its biological activity. This would involve the synthesis and evaluation of a library of related compounds.